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Compound of Interest

Compound Name: Methyl quinoline-7-carboxylate

Cat. No.: B1590682 Get Quote

Abstract
The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous

pharmaceuticals, agrochemicals, and functional materials.[1][2] Its inherent biological activity

and versatile chemical functionality make it a cornerstone of modern medicinal chemistry. This

guide focuses on a particularly valuable derivative, Methyl Quinoline-7-carboxylate. The

strategic placement of the methyl ester at the C-7 position provides a robust and adaptable

synthetic handle, enabling a wide array of chemical transformations. This document serves as

a technical deep-dive for researchers, providing foundational knowledge, detailed experimental

protocols, and field-proven insights into leveraging this building block for the synthesis of

complex molecular architectures.

Core Characteristics of the Building Block
Methyl quinoline-7-carboxylate is an aromatic heterocyclic compound. The fusion of a

benzene ring with a pyridine ring establishes the fundamental quinoline structure, while the

methyl carboxylate group at the 7-position offers a prime site for chemical modification.[3]

Understanding its basic properties is the first step in its effective application.

Physicochemical & Structural Data
A summary of the key properties of Methyl quinoline-7-carboxylate is presented below. This

data is essential for reaction planning, purification, and analytical characterization.
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Property Value Source

Molecular Formula C₁₁H₉NO₂ [4]

Molecular Weight 187.19 g/mol [4][5]

CAS Number 125545-32-0 (Implied) [4]

Appearance
Varies (Typically off-white to

yellow solid)
General Knowledge

Monoisotopic Mass 187.06332 Da [4]

Predicted XlogP 2.1 [4]

SMILES
COC(=O)C1=CC2=C(C=CC=N

2)C=C1
[4]

InChIKey
ZTZCGCCFJZVRTO-

UHFFFAOYSA-N
[4]

Synthesis of the Core Building Block
The construction of the methyl quinoline-7-carboxylate scaffold relies on established

methods for quinoline synthesis followed by a standard esterification. The choice of synthesis

route often depends on the availability of starting materials and the desired substitution pattern.

Retrosynthetic Analysis
A logical disconnection of the target molecule reveals its constituent parts, guiding the synthetic

strategy. The primary disconnections involve the esterification step and the formation of the

quinoline ring system itself.
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Caption: Retrosynthesis of Methyl Quinoline-7-carboxylate.

Recommended Synthetic Protocol: Skraup-Doebner-von
Miller Reaction & Esterification
This classical and robust method builds the quinoline ring from an aniline derivative. To obtain

the 7-carboxy functionality, 3-aminobenzoic acid is a logical starting material.

Workflow Overview

Caption: Two-step synthesis workflow.

Step 1: Synthesis of Quinoline-7-carboxylic Acid via Skraup Synthesis[6][7]

This reaction involves the dehydration of glycerol to acrolein, which then undergoes a Michael

addition with the aniline, followed by cyclization and oxidation to form the quinoline ring.

Reagents: 3-Aminobenzoic acid, Glycerol, Sulfuric Acid (conc.), Nitrobenzene (or other mild

oxidant).
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Procedure:

To a mechanically stirred mixture of 3-aminobenzoic acid and glycerol in a round-bottom

flask equipped with a reflux condenser, cautiously add concentrated sulfuric acid dropwise

while cooling in an ice bath.

Add nitrobenzene as the oxidizing agent.

Heat the mixture carefully. The reaction is often exothermic and may require initial

moderation before sustained heating at reflux for several hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

After completion, cool the mixture and pour it cautiously onto crushed ice.

Neutralize the acidic solution with a base (e.g., NaOH solution) to precipitate the crude

product. The pH adjustment must be done carefully to ensure the carboxylic acid is in its

salt form for dissolution and then re-precipitated.

Filter the crude solid, wash with cold water, and purify by recrystallization.

Scientist's Note:The Skraup reaction is notoriously vigorous. Proper control of temperature is

critical. The use of ferrous sulfate can help moderate the reaction. Nitrobenzene serves as the

oxidant to aromatize the dihydroquinoline intermediate; arsenic acid was used historically but is

now avoided due to extreme toxicity.

Step 2: Fischer Esterification to Yield Methyl Quinoline-7-carboxylate

Reagents: Quinoline-7-carboxylic acid, Methanol (anhydrous), Sulfuric Acid (catalytic

amount).

Procedure:

Suspend Quinoline-7-carboxylic acid in an excess of anhydrous methanol.

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic

acid).
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Heat the mixture to reflux for 4-6 hours, or until TLC analysis indicates complete

conversion of the starting material.

Cool the reaction mixture to room temperature.

Remove the excess methanol under reduced pressure.

Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated

sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to

yield the crude methyl ester.

Purify the product by column chromatography or recrystallization.

Synthetic Transformations & Applications
The true power of methyl quinoline-7-carboxylate lies in its dual reactivity: the ester handle

and the aromatic ring system.

Reactions at the Ester Functional Group
The carboxylate is a gateway to a variety of functional groups critical for drug development,

particularly amides.
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Caption: Key transformations of the ester group.

Protocol 3.1.1: Saponification to Quinoline-7-carboxylic Acid

Principle: Base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt,

followed by acidic workup to yield the carboxylic acid.[8]

Procedure:

Dissolve methyl quinoline-7-carboxylate in a mixture of methanol and water (e.g., 3:1

v/v).

Add an excess of sodium hydroxide (2-3 equivalents) and stir the mixture at reflux for 2-4

hours.

Monitor the reaction by TLC until the starting ester is consumed.

Cool the mixture and remove methanol under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g.,

diethyl ether) to remove any unreacted starting material.

Acidify the aqueous layer with cold 1M HCl until a precipitate forms (typically pH 3-4).

Collect the solid carboxylic acid by filtration, wash with cold water, and dry under vacuum.

Protocol 3.1.2: Amide Bond Formation[9]

Principle: Conversion of the carboxylic acid (generated via saponification) into an activated

species (acid chloride), which readily reacts with an amine to form a stable amide bond.

Procedure:

(Activation) Suspend quinoline-7-carboxylic acid (1 eq.) in an anhydrous solvent like

toluene or dichloromethane. Add thionyl chloride (SOCl₂, ~2-3 eq.) and a catalytic amount

of DMF ("Vilsmeier catalysis").
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Reflux the mixture for 2-3 hours until gas evolution ceases and the solution becomes

clear.

Remove the excess SOCl₂ and solvent under vacuum to obtain the crude quinoline-7-

carbonyl chloride.

(Coupling) Dissolve the crude acid chloride in anhydrous dichloromethane and cool to 0

°C.

Slowly add a solution of the desired primary or secondary amine (1.1 eq.) and a non-

nucleophilic base like triethylamine (2 eq.) in dichloromethane.

Allow the reaction to warm to room temperature and stir for several hours.

Quench the reaction with water, separate the organic layer, wash with brine, dry over

Na₂SO₄, and concentrate.

Purify the resulting amide by column chromatography.

Experimental Insight:Direct aminolysis of the methyl ester is possible but often requires high

temperatures and is limited to more nucleophilic amines. The two-step acid chloride method is

more general and reliable, providing higher yields under milder conditions.

Reactions on the Quinoline Ring
The quinoline ring can be functionalized using modern catalytic methods, although this often

requires pre-functionalization (e.g., halogenation) for cross-coupling reactions.

Protocol 3.2.1: Photocatalytic C-H Alkylation (Minisci-type Reaction)

Principle: Modern approaches allow for the direct functionalization of C-H bonds. Visible-light

photocatalysis can generate alkyl radicals from carboxylic acids, which then add to the

protonated quinoline ring in a Minisci-type reaction, favoring the C2 and C4 positions.[10]

Procedure (Conceptual, based on similar systems):

In a reaction vessel, combine methyl quinoline-7-carboxylate (1 eq.), a simple alkyl

carboxylic acid (e.g., pivalic acid, 5-10 eq.) as the radical source, and a photocatalyst
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(e.g., an iridium or iron complex).

Add a suitable solvent (e.g., acetonitrile or DMSO) and an acid (e.g., trifluoroacetic acid) to

protonate the quinoline nitrogen, which activates it for radical attack.

Degas the mixture with nitrogen or argon for 15-20 minutes.

Irradiate the stirred mixture with a visible light source (e.g., blue LEDs) at room

temperature for 12-24 hours.

Upon completion, perform an aqueous workup, extract with an organic solvent, and purify

by column chromatography to isolate the alkylated quinoline derivatives.

Expertise & Experience:Regioselectivity is a key challenge in direct C-H functionalization of

quinolines. The electron-deficient nature of the protonated ring directs nucleophilic radical

attack primarily to the C2 and C4 positions. The C7-ester group has a minor electronic

influence on this selectivity but significantly impacts the molecule's overall properties.

Application in Drug Discovery: A Case Study
The quinoline scaffold is a key component of many approved drugs. Derivatives of quinoline

carboxylic acids have shown promise as potent inhibitors of various biological targets.

Case Study: Inhibitors of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway and a validated

target for cancer and autoimmune diseases. Structure-guided design has led to potent

inhibitors based on a quinoline carboxylic acid core.[11]

Synthetic Pathway Example

Caption: Pathway from the building block to a bioactive scaffold.

While the cited research focuses on 4-quinoline carboxylic acids[11], the synthetic logic is

directly translatable. By using methyl quinoline-7-carboxylate, medicinal chemists can

explore a different region of the target's binding pocket, potentially leading to novel inhibitors

with improved selectivity or pharmacokinetic profiles. The conversion of the C7-ester to various
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amides (Protocol 3.1.2) is the key step in building a library of diverse compounds for structure-

activity relationship (SAR) studies.

Conclusion and Future Outlook
Methyl quinoline-7-carboxylate is more than just a chemical intermediate; it is a strategically

designed building block that offers synthetic chemists a reliable entry point into the rich

chemical space of quinoline derivatives. Its value is defined by the versatility of its ester handle

and the inherent biological relevance of its core scaffold.

Future research will likely focus on developing more efficient and regioselective C-H

functionalization methods that can directly modify the quinoline ring without the need for pre-

functionalization. Furthermore, the incorporation of this building block into DNA-encoded

libraries and high-throughput synthesis platforms will accelerate the discovery of new

therapeutic agents based on the quinoline-7-carboxylate framework.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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